molecular formula C24H32N4O2 B1209137 1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL

1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL

Cat. No.: B1209137
M. Wt: 408.5 g/mol
InChI Key: DDXGBMILSYHELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, where a phenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and phenoxy groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    Albendazole: An antiparasitic benzimidazole used in the treatment of various parasitic infections.

    Mebendazole: Another antiparasitic benzimidazole with a similar mechanism of action to albendazole.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other benzimidazole derivatives .

Properties

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H32N4O2/c1-19-8-7-9-21(16-19)30-18-20(29)17-28-23-11-4-3-10-22(23)27(24(28)25)15-14-26-12-5-2-6-13-26/h3-4,7-11,16,20,25,29H,2,5-6,12-15,17-18H2,1H3

InChI Key

DDXGBMILSYHELN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL
Reactant of Route 2
Reactant of Route 2
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL
Reactant of Route 3
Reactant of Route 3
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL
Reactant of Route 4
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL
Reactant of Route 5
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL
Reactant of Route 6
Reactant of Route 6
1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL

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